molecular formula C6H5ClN2 B085726 Benzenediazonium chloride CAS No. 100-34-5

Benzenediazonium chloride

Cat. No. B085726
CAS RN: 100-34-5
M. Wt: 140.57 g/mol
InChI Key: CLRSZXHOSMKUIB-UHFFFAOYSA-M
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Description

Benzenediazonium chloride forms through diazotization reactions, where aniline reacts with nitrous acid under cold conditions, leading to the formation of diazonium salts. This process is critical in synthetic organic chemistry for introducing various functional groups into aromatic systems.

Synthesis Analysis

The synthesis of benzenediazonium chloride involves the reaction of diazonium acetate with polyhalogenomethanes like bromotrichloromethane. A mechanism has been proposed where radical-derived intermediates decompose into diazonium chloride and phosgene, further reacting to yield the diazonium chloride along with other products (Cadogan, Landells, & Sharp, 1976).

Molecular Structure Analysis

The molecular structure of benzenediazonium chloride is characterized by a benzene ring attached to a diazonium group (N2+Cl−). This structure plays a pivotal role in its reactivity, allowing it to participate in numerous chemical reactions. Studies on benzenediazonium salts have shown that the structure and electronic nature of the substituents significantly influence the reactivity and stability of these compounds.

Chemical Reactions and Properties

Benzenediazonium chloride undergoes various chemical reactions, including coupling reactions to form azo compounds, Sandmeyer reactions for substituting the diazonium group with halogens or cyanide, and reduction to form benzene. It's also used in the synthesis of phenols and anilines through hydrolysis and amination reactions respectively. The unique reactivity of benzenediazonium chloride stems from the instability of the diazonium group, which can be displaced or eliminated under different conditions, leading to a wide range of transformation products (Barbero, Degani, Dughera, & Fochi, 1999).

Scientific Research Applications

  • Formation of Novel Compounds : Kolar and Schendzielorz (1985) demonstrated that 4-substituted benzenediazonium chlorides react with methylamine-formaldehyde mixtures to form novel compounds like 3,7-bis-(4-X-aryl)-1,5,3,7-dioxadiazocines instead of expected triazenes or related dimeric products (Kolar & Schendzielorz, 1985).

  • Preparation of Aryl Halides : Barbero et al. (1999) explored the halodediazoniation of dry arenediazonium o-benzenedisulfonimides with tetraalkylammonium halides, yielding aryl chlorides, bromides, and iodides, demonstrating benzenediazonium chloride's utility in preparing these compounds (Barbero et al., 1999).

  • Carcinogenic Studies : Tóth, Patil, and Jae (1981) investigated 4-(hydroxymethyl)benzenediazonium tetrafluoroborate, a derivative of benzenediazonium chloride, for carcinogenesis, indicating its significance in toxicological studies (Tóth, Patil, & Jae, 1981).

  • Alternative to Metal Catalysis : Fagnoni and Albini (2005) researched photo(sensitized) cleavage of benzenediazonium salts, which leads to phenyl cations. These intermediates react with alkenes, alkynes, and arenes, providing an alternative to metal-catalyzed reactions (Fagnoni & Albini, 2005).

  • Mechanistic Puzzle in Organic Chemistry : Cadogan, Landells, and Sharp (1976) offered a mechanism for the formation of benzenediazonium chloride from diazonium acetate in polyhalogenomethanes, solving a long-standing mechanistic puzzle in organic chemistry (Cadogan, Landells, & Sharp, 1976).

  • Anti-inflammatory Potentials : Kažemėkaitė et al. (2002) reported the preparation of potassium salts of aminoazo-benzenesulfonic acids by reacting 4-sulfo-benzenediazonium chloride with cyclic amines, noting potential anti-inflammatory activity (Kažemėkaitė et al., 2002).

Safety And Hazards

Benzenediazonium chloride is highly toxic and can explode on heating . Inhalation or contact with vapors, substance, or decomposition products may cause severe injury or death . It may produce irritating, toxic, and/or corrosive gases . Runoff from fire control or dilution water may cause environmental contamination .

properties

IUPAC Name

benzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRSZXHOSMKUIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2684-02-8 (Parent)
Record name Phenyldiazonium chloride
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DSSTOX Substance ID

DTXSID30142846
Record name Benzenediazonium chloride
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Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenediazonium chloride

CAS RN

100-34-5
Record name Benzenediazonium chloride
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Record name Phenyldiazonium chloride
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Record name Benzenediazonium chloride
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Record name Benzenediazonium chloride
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Record name PHENYLDIAZONIUM CHLORIDE
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Synthesis routes and methods I

Procedure details

A solution of benzenediazonium chloride was prepared as follows: To an ice cold (about 5° C.) solution of aniline hydrochloride (3.24 g., 25 mmoles) in water (10 ml.) and concentrated hydrochloric acid (2.1 ml., 25 mmoles) was added dropwise with stirring a solution of sodium nitrite (1.9 g., 27.5 mmoles) in water (10 ml.). After addition the solution was stirred in the cold for an additional 15 minutes.
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Synthesis routes and methods II

Procedure details

Benzenediazonium chloride was synthesized by first preparing a solution of sodium nitrite (1.05 g., 15.2 mmoles) in water (6.0 ml). This first solution was added dropwise to a second solution (ice cold) of aniline hydrochloride (1.88 g., 14.5 mmoles), concentrated hydrochloric acid (1.2 ml., 14.5 mmoles) and water (6.0 ml). After addition, the mixture was allowed to stir in the cold for about 15 minutes and used directly.
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Synthesis routes and methods III

Procedure details

Alternatively, the above reaction was carried out using a reverse addition procedure: a solution was prepared from 5.5 ml of ethyl formate, 3.3 g of trans-(±)-1-n-propyl-7-oxodecahydroquinoline and 20 ml THF. This solution was added to a solution of 3.8 g of potassium t-tutoxide in 80 ml of THF. The reaction mixture was stirred for 2 hours at about 0° C. at which time TLC indicated that all the starting ketone had reacted. The pH was adjusted to about 6 by the addition of 10% hydrochloric acid. A solution of 7.2 g of sodium acetate in 20 ml of water was added. Next, a phenyldiazonium chloride solution was prepared as above from 1.6 g aniline. The solution of the trans-(±)-1-n-propyl-6-formyl-7-oxo-decahydroquinoline was cannulated rapidly under positive N2 pressure beneath the surface of the phenyldiazonium chloride solution held at 0° C. The reaction mixture was stirred at that temperature for 2 hours and then worked up as above. Flash chromatography yielded 43.5% of the desired trans-(±)-1-n-propyl-6-phenylhydrazono-7-oxodecahydroquinoline (compared with 31.4% by normal addition).
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5.5 mL
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trans-(±)-1-n-propyl-7-oxodecahydroquinoline
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20 mL
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3.8 g
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80 mL
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trans-(±)-1-n-propyl-6-formyl-7-oxo-decahydroquinoline
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Synthesis routes and methods IV

Procedure details

In a method for preparing the compound: ##STR3## wherein aniline is diazotized in aqueous hydrochloric acid employing sodium nitrite as the diazotizing agent to form benzenediazonium chloride, the benzenediazonium chloride is coupled into aniline to form aminoazobenzene, and the aminoazobenzene is diazotized and coupled into phenol; the improvement comprising: diazotizing the aniline employing an excess of sodium nitrite of up to about 10% of the amount stoichiometrically required to diazotize one-half of the aniline on a molar basis; coupling the resultant benzenediazonium chloride with the remaining aniline to form a mixture of aminoazobenzene and excess benzenediazonium chloride in aqueous hydrochloric acid; heating said mixture to about 40° C. and allowing said excess benzenediazonium chloride to decompose and, subsequently, without isolation, diazotizing said aminoazobenzene and coupling it into phenol.
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Synthesis routes and methods V

Procedure details

93.1 g (1 mole) of aniline were initially introduced into 250 ml of water and 557 ml of 35% strength hydrochloric acid and a solution of 69 g (1 mole) of sodium nitrite in 250 ml of water was added dropwise at 0° C., with stirring.
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69 g
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
2,480
Citations
C Romming - Acta Chem. Scand, 1963 - actachemscand.org
… The structure of benzenediazonium chloride has been determined by X-ray methods. The crystals are orthorhombic, space group С222г with unit cell dimensions: о = 16.152 Á, b = …
Number of citations: 68 actachemscand.org
R Punyamurthy, D Sampathkumar… - Journal of King Saud …, 2017 - Elsevier
… The focal point of this study is on the fabrication and characterization of untreated and benzenediazonium chloride treated (Diazo treated) abaca polypropylene composites. A set of …
Number of citations: 72 www.sciencedirect.com
EA Boudreaux, E Boulet - Journal of the American Chemical …, 1958 - ACS Publications
… of a £-(N,N-dimethylamino)-benzenediazonium chloride-zinc chloride dihydrate … time for various aqueous solutions of £-(N,N-dimethylamino)-benzenediazonium chloridezinc chloride …
Number of citations: 23 pubs.acs.org
WA Waters - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
A systematic study has been made of the influence of 38 elements on the decomposition of benzenediazonium chloride in suspension in acetone kept neutral with chalk. The results are …
Number of citations: 9 pubs.rsc.org
CE Waring, JR Abrams - Journal of the American Chemical …, 1941 - ACS Publications
… Since traces of water would influence the rate of decomposition of benzenediazonium chloride… A 33.3% increase in the benzenediazonium chloride concentration failed to affect the rate. …
Number of citations: 14 pubs.acs.org
M Remeš, J Diviš, V Zvěřina… - … of Czechoslovak Chemical …, 1976 - cccc.uochb.cas.cz
… that the reaction of benzenediazonium chloride with glycine in … tion products from benzenediazonium chloride, the amount … of 4-chlorobenzenediazonium chloride with ex-amino …
Number of citations: 4 cccc.uochb.cas.cz
WA Waters - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… Benzenediazonium chloride under acetone reacts with … react with decomposing benzenediazonium chloride under acetone, … in the cold with benzenediazonium chloride under …
Number of citations: 14 pubs.rsc.org
NA Zol'nikova, LG Fedenok, EV Peresypkina… - Russian Journal of …, 2007 - Springer
… In this report we present the results of testing this opportunity by an example of the hydroxy function in o-(4-hydroxyphenylethynyl)-benzenediazonium chloride (Ic) which is unstable …
Number of citations: 10 link.springer.com
WA Waters - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… , the decomposition of benzenediazonium chloride is studied … Dry benzenediazonium chloride is explosive, but, although it … it is evident that benzenediazonium chloride does not always …
Number of citations: 2 pubs.rsc.org
JIG Cadogan, RGM Landells, JT Sharp - Journal of the Chemical …, 1976 - pubs.rsc.org
… Benzenediazonium chloride and hence chlorobenzene may … benzenediazonium-chloride (28.5 mol. equiv./100 mol. equiv. … give phosgene and benzenediazonium chloride according to …
Number of citations: 3 pubs.rsc.org

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